2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone
Overview
Description
2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone is an organic compound with the molecular formula C8H5BrF3NO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It’s worth noting that similar compounds have been used as substrates in palladium-catalyzed α-arylation of a refomatsky reagent .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone typically involves the bromination of 3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality . Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran are standard reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(trifluoromethyl)pyridine: Similar structure but lacks the ethanone group.
2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone: Similar structure with a methyl group at the 2-position.
Uniqueness
2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone is unique due to the presence of both the bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-1-[3-(trifluoromethyl)pyridin-2-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-4-6(14)7-5(8(10,11)12)2-1-3-13-7/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALSGRQATDLXAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224277 | |
Record name | 2-Bromo-1-[3-(trifluoromethyl)-2-pyridinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749257-79-2 | |
Record name | 2-Bromo-1-[3-(trifluoromethyl)-2-pyridinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749257-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[3-(trifluoromethyl)-2-pyridinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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